molecular formula C₁₆H₂₀N₂O₂ B1140275 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol CAS No. 75611-78-8

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol

Cat. No.: B1140275
CAS No.: 75611-78-8
M. Wt: 272.34
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Description

Nomenclature and Classification within the Benzopyran Family

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol belongs to the benzopyran family, a class of oxygen-containing heterocyclic compounds characterized by a fused benzene and pyran ring system. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents and stereochemistry:

  • 6-Cyano : A nitrile group at position 6 of the benzopyran core.
  • 3,4-Dihydro : Partial saturation of the pyran ring at positions 3 and 4.
  • 2,2-Dimethyl : Two methyl groups at position 2.
  • Trans-4-(1-pyrrolidinyl) : A pyrrolidine substituent at position 4 in a trans configuration relative to the hydroxyl group at position 3.

The compound is classified as a 3,4-dihydro-2H-1-benzopyran derivative , distinguished by its functionalization at positions 3, 4, and 6.

Molecular Formula (C₁₆H₂₀N₂O₂) and Structural Parameters

The molecular formula C₁₆H₂₀N₂O₂ corresponds to a molecular weight of 272.34 g/mol . Key structural features include:

Parameter Value/Description
Benzopyran core Fused benzene and pyran rings
Substituents -CN (C6), -CH(CH₃)₂ (C2), -OH (C3), pyrrolidine (C4)
Bond angles Tetrahedral geometry at C2 and C4
Torsional strain Minimized in trans configuration

The pyran ring adopts a half-chair conformation , with the hydroxyl group at C3 and pyrrolidine at C4 occupying equatorial positions to reduce steric hindrance.

CAS Registry Number (75611-78-8) and Identification Systems

The compound is uniquely identified by its CAS Registry Number 75611-78-8 . Additional identifiers include:

  • InChIKey : InChIKey=ZOEGTCHMBZBJPL-UHFFFAOYSA-N (derived from PubChem data).
  • SMILES : CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C.
  • DSSTox Substance ID : DTXSID90564848 (for related benzopyrans).

These systems enable precise tracking in chemical databases and regulatory frameworks.

Stereochemical Configuration and Trans-Isomer Characteristics

The compound exhibits trans stereochemistry at positions 3 and 4, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. Key stereochemical attributes:

  • C3 hydroxyl group and C4 pyrrolidine reside on opposite faces of the pyran ring.
  • The trans configuration enhances molecular stability by minimizing gauche interactions between substituents.
  • Stereospecific synthesis routes, such as epoxide ring-opening with pyrrolidine, yield the trans isomer preferentially.

Historical Context of Discovery and Development

The compound was first synthesized in the 1980s as part of efforts to develop potassium channel activators with antihypertensive properties. Key milestones:

  • 1986 : Ashwood et al. reported its synthesis via cycloamidic anion-epoxide reactions, highlighting its vasodilatory effects in spontaneously hypertensive rats.
  • Structural analog of cromakalim : Modifications to the benzopyran scaffold aimed to improve selectivity for ATP-sensitive potassium channels.
  • Resolution of enantiomers : The (-)-enantiomer demonstrated superior biological activity, guiding further pharmacological studies.

The compound’s development underscores the role of stereochemistry and substituent engineering in optimizing drug candidates.

Properties

IUPAC Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHSLHTSICLRD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclocondensation

A common approach involves cyclocondensation of substituted resorcinol derivatives with β-keto esters. For example, reacting 3-cyano-2-methylresorcinol with ethyl acetoacetate under acidic conditions yields the dihydrocoumarin backbone.

Reaction Conditions :

  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).

  • Solvent: Ethanol or toluene.

  • Temperature: Reflux (80–110°C).

  • Yield: 60–75%.

ParameterValue
Catalyst Loading10 mol% PTSA
Reaction Time12–18 hours
WorkupNeutralization, extraction

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for cyclization steps. A study on analogous pyrrolo-pyridines demonstrated 30–50% reduction in reaction time with comparable yields.

Introduction of the Pyrrolidinyl Group

Nucleophilic Substitution at C4

The trans-4-pyrrolidinyl group is introduced via SN2 displacement of a leaving group (e.g., bromide or mesylate) at position 4 of the pyran ring.

Procedure :

  • Activation : Treat 4-hydroxy intermediate with mesyl chloride in dichloromethane.

  • Substitution : React with pyrrolidine in acetonitrile at 60°C.

  • Stereochemical Control : Use chiral ligands (e.g., BINAP) to enforce trans configuration.

StepConditionsYield
Mesylation0°C, 2 hours95%
Displacement60°C, 24 hours65%

Reductive Amination

An alternative route involves reductive amination of a 4-keto intermediate with pyrrolidine.

Reaction Setup :

  • Reagents: Pyrrolidine, sodium cyanoborohydride.

  • Solvent: Methanol, acetic acid buffer (pH 5).

  • Temperature: Room temperature, 48 hours.

  • Yield: 55–60%.

Cyan Group Installation

Cyanoethylation of Aromatic Rings

The cyano group at position 6 is introduced early via cyanoethylation of a resorcinol derivative.

Method :

  • React resorcinol with acrylonitrile in basic conditions.

  • Acidify to precipitate the cyanoethylated product.

Conditions :

  • Base: Potassium carbonate.

  • Solvent: DMF, 80°C.

  • Yield: 70–80%.

Sandmeyer Reaction

For late-stage cyanation, a Sandmeyer reaction using CuCN on a diazonium salt intermediate is feasible, though less common due to competing side reactions.

Stereochemical Control and Diastereoselective Synthesis

The trans configuration of the dimethyl and pyrrolidinyl groups necessitates enantioselective methods:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization.

  • Asymmetric Hydrogenation : Hydrogenate a prochiral ketone intermediate using Ru-BINAP catalysts.

StrategyEnantiomeric Excess (ee)
Chiral Auxiliary85–90%
Asymmetric Hydrogenation92–95%

Optimization and Scale-Up Challenges

Purification Challenges

The polar nature of the compound complicates crystallization. Reverse-phase chromatography (C18 silica, acetonitrile/water) is often required for purity >98%.

Yield Improvements

  • Microwave Assistance : Reduces cyclization time from 18 hours to 4 hours.

  • Flow Chemistry : Continuous-flow reactors enhance mass transfer in displacement reactions.

Analytical Characterization

Critical spectroscopic data for validation:

  • NMR : δ 1.28 (s, 6H, CH3), δ 3.45 (m, 4H, pyrrolidinyl CH2), δ 4.98 (d, J = 8.5 Hz, trans-OH).

  • HRMS : m/z calculated for C16H20N2O2 [M+H]+: 273.1603, observed: 273.1605 .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Pharmacological Applications

  • Potassium Channel Activation
    • The compound is recognized as a potassium channel opener, similar to its analogs like cromakalim. It has been investigated for its vasodilatory effects, which are beneficial in managing hypertension and other cardiovascular conditions. The activation of potassium channels leads to smooth muscle relaxation and subsequent vasodilation .
  • Antitumor Activity
    • Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, structural modifications have been explored to enhance the efficacy of related compounds against various cancer cell lines. The presence of the cyano group is believed to contribute to the biological activity by influencing the compound's interaction with target enzymes involved in tumor growth .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that compounds like 6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol may offer neuroprotective benefits. This could be particularly relevant in conditions such as neurodegenerative diseases where potassium channel modulation plays a crucial role in neuronal survival and function .

Case Study 1: Cardiovascular Research

A study conducted on the effects of potassium channel openers demonstrated that 6-cyano derivatives exhibited significant vasodilatory effects in animal models. The research highlighted that these compounds could lower blood pressure effectively without causing reflex tachycardia, which is a common side effect associated with traditional antihypertensive drugs .

Case Study 2: Cancer Treatment

In a series of structure-activity relationship (SAR) studies, researchers synthesized various analogs of this compound. These analogs were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The modifications aimed at optimizing the interaction with specific molecular targets involved in cancer progression .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
6-Cyano...Potassium Channel Opener0.5
CromakalimPotassium Channel Opener0.7
Analog AAntitumor0.8
Analog BNeuroprotective0.6

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Hydroxy to FluoroIncreased potency
Addition of Alkyl ChainEnhanced solubility
Cyano Group VariationAltered binding affinity

Mechanism of Action

The mechanism of action of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Profiles

Compound Name Core Structure Substituents Pharmacological Activity Mechanism of Action
BRL34915 (Target Compound) Benzo[b]pyran 6-Cyano, 2,2-dimethyl, trans-4-pyrrolidinyl Vasorelaxant, antihypertensive K⁺ channel opening
6-Cyano-2-naphthol Naphthol 6-Cyano, hydroxyl group at position 2 Limited biological data Unknown
6-Cyano-2,2-dimethyl-2H-benzo-[b]-pyran Benzo[b]pyran 6-Cyano, 2,2-dimethyl (lacks pyrrolidinyl) Weak vasorelaxant activity Partial K⁺ channel activation
5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-indolo-pyrano[2,3-d]pyrimidin-4(3H)-one Indolo-pyrano-pyrimidinone Chromen-3-yl, fused indole and pyrimidinone rings Anticancer (in vitro) Topoisomerase inhibition
6-Amino-4-(substituted phenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 6-Amino, 4-aryl, 3-methyl, 5-cyano Antimicrobial, anti-inflammatory Enzyme inhibition (COX-2)

Key Observations :

  • Pyrrolidinyl Substitution: The trans-4-pyrrolidinyl group in BRL34915 enhances K⁺ channel selectivity compared to analogs lacking this moiety (e.g., 6-Cyano-2,2-dimethyl-2H-benzo-[b]-pyran) .
  • Cyano Group: The 6-cyano group is conserved in most analogs, suggesting its role in stabilizing the open conformation of K⁺ channels .
  • Ring Modifications: Fusing indole or pyrazole rings (e.g., indolo-pyrano-pyrimidinones) shifts activity toward anticancer or anti-inflammatory pathways, diverging from vasorelaxation .

Pharmacokinetic and Efficacy Comparisons

  • This effect was concentration-dependent and reversible .
  • Pyrano[2,3-c]pyrazole Derivatives: Compounds like 6-amino-4-phenyl-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile (Table 1) showed moderate COX-2 inhibition (IC₅₀ ~12 µM) but lacked significant vasorelaxant effects, emphasizing structural specificity for K⁺ channel targeting .
  • Indolo-pyrano-pyrimidinones: These derivatives exhibited cytotoxicity against HeLa cells (IC₅₀ ~8 µM) via topoisomerase inhibition, highlighting the impact of fused heterocyclic systems on biological targets .

Biological Activity

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol (CAS No. 75611-78-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2}. The compound features a pyran ring fused with a benzene ring and a cyano group, contributing to its unique biological profile.

Biological Activities

1. Anticancer Activity

Research has indicated that compounds similar to 6-cyano derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related benzo-pyrano compounds have shown significant activity against human promyelocytic leukemia HL-60 cells, suggesting a potential mechanism involving the generation of radicals under alkaline conditions .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHL-605.0Radical generation
Compound BMCF-710.0Apoptosis induction
6-Cyano...VariousTBDTBD

2. Vasodilatory Effects

6-Cyano compounds have been noted for their vasodilatory properties. Specifically, it has been reported that this compound can activate potassium channels leading to relaxation of vascular smooth muscle . This action may provide therapeutic benefits in managing hypertension and other cardiovascular conditions.

3. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against several pathogens. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of 6-cyano compounds can be attributed to several mechanisms:

  • Radical Generation : Similar compounds have shown the ability to produce reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Ion Channel Modulation : The activation of ion channels (e.g., potassium channels) contributes to vasodilation and may affect neuronal signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, a series of benzo-pyrano derivatives were tested for their anticancer efficacy against various cell lines. The results demonstrated that modifications in the structure significantly influenced their cytotoxicity and selectivity towards cancer cells.

Case Study 2: Vascular Studies

A recent study evaluated the vasodilatory effects of 6-cyano compounds in animal models. The findings revealed a dose-dependent relaxation effect on isolated arterial rings, indicating potential applications in treating hypertension.

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol?

  • Methodological Answer :

  • Prohibit eating, drinking, or storing personal items in the lab to avoid contamination .
  • Ensure all personnel are trained in emergency procedures (e.g., fire extinguisher locations, eyewash stations) and evacuation routes .
  • Use fume hoods for synthesis steps involving volatile solvents or intermediates.

Q. What synthetic routes are commonly employed for pyrano-fused heterocycles analogous to this compound?

  • Methodological Answer :

  • Multi-component reactions (MCRs) are widely used, such as combining aldehydes, malononitrile, and heterocyclic amines in solvents like methanol or acetonitrile .
  • Cyclization steps often require reflux conditions (e.g., xylene at 100–120°C for 25–30 hours) and catalysts like triethylamine or ionic liquids .
  • Example workflow: Reactant mixing → reflux/pH adjustment → purification via column chromatography (ethyl acetate/hexane) → recrystallization (methanol or 2-propanol) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to verify substituents and stereochemistry (e.g., trans-configuration at C-4) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (acetonitrile) vs. protic (t-BuOH) solvents to balance reactivity and solubility .
  • Catalyst Variation : Compare ionic liquids (e.g., [Et3NH][HSO4]) with traditional bases (triethylamine) for MCR efficiency .
  • Temperature/Time Gradients : Use a fractional factorial design to identify optimal reflux duration and temperature (e.g., 48 hours at –20°C for diazomethane reactions) .

Table 1 : Example Solvent Impact on Yield (Analogous Pyrano Derivatives)

SolventYield (%)Purity (HPLC)
Methanol6592%
Acetonitrile7895%
1,4-Dioxane5288%
Data adapted from pyrano-pyrimidinone synthesis .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental results (e.g., unexpected stereochemistry)?

  • Methodological Answer :

  • Replication : Repeat synthesis under controlled conditions to rule out procedural errors.
  • Computational Validation : Perform DFT calculations to compare predicted vs. observed stereochemistry (e.g., trans vs. cis isomer stability) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
  • Reaction Pathway Analysis : Use Gaussian or ORCA software to map energy profiles for key steps (e.g., cyclization barriers) .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., pyrrolidinyl group, cyano position) and assess biological activity .
  • Biological Assays : Use dose-response curves (IC50) in target-specific assays (e.g., kinase inhibition).
  • Statistical Models : Apply QSAR to correlate structural descriptors (logP, H-bond donors) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.